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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B041157 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
bromopropionate, a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for obtaining these spectra. This information is

crucial for researchers, scientists, and professionals in drug development for the purpose of

structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types

of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-bromopropionate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

4.36 Quartet (q) 7.00 1H CH-Br

4.24
Quartet of

doublets (qd)
7.00, 2.69 2H O-CH₂-CH₃

1.83 Doublet (d) 7.08 3H CH-CH₃

1.31 Triplet (t) 7.20 3H O-CH₂-CH₃

Data sourced from CDCl₃ solvent.[1]

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon

environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-bromopropionate

Chemical Shift (δ) ppm Assignment

169.0 C=O

62.0 O-CH₂

40.0 CH-Br

21.5 CH-CH₃

14.0 O-CH₂-CH₃

Data interpretation based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl 2-bromopropionate
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Wavenumber (cm⁻¹) Bond Functional Group

2985 C-H Alkane

1735 C=O Ester

1160 C-O Ester

650 C-Br Alkyl Halide

Data represents characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of

ions. It is used to determine the molecular weight of a compound and can provide information

about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for Ethyl 2-bromopropionate

m/z Relative Abundance (%) Assignment

180, 182 Low
[M]⁺, Molecular ion (presence

of Br isotopes)

135, 137 Moderate [M - OCH₂CH₃]⁺

107, 109 High [CH₃CHBr]⁺

29 Very High [CH₂CH₃]⁺

The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern.[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-bromopropionate in

about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR

tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[3]

Data Acquisition for ¹H NMR:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16

scans).

Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds).

Acquire the Free Induction Decay (FID).

Data Acquisition for ¹³C NMR:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).[4]

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024

or more).[4]

Use proton decoupling to simplify the spectrum.

Acquire the FID.
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Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation: As Ethyl 2-bromopropionate is a liquid, a neat spectrum can be

obtained.[5]

Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

Place a second salt plate on top, spreading the liquid into a thin film.

Instrument Setup:

Ensure the sample compartment of the FTIR spectrometer is empty.

Collect a background spectrum to account for atmospheric CO₂ and H₂O.[5]

Data Acquisition:

Place the salt plates with the sample in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum.

Data Processing:

Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6]

Instrument Setup:

Tune and calibrate the mass spectrometer using a known standard (e.g.,

perfluorotributylamine - PFTBA).[7]

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan over the desired m/z range (e.g., 10-300 amu).

Data Acquisition:

Acquire the mass spectrum. The instrument will detect the charged fragments based on

their mass-to-charge ratio.

Data Processing:

Analyze the resulting mass spectrum.

Identify the molecular ion peak and major fragment ions.

Correlate the fragmentation pattern with the known structure of Ethyl 2-
bromopropionate.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of how different spectroscopic techniques are

used to elucidate the structure of Ethyl 2-bromopropionate.
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Spectroscopic Techniques Derived Structural Information

Final Confirmation

IR Spectroscopy Functional Groups
(C=O, C-O, C-Br)

Mass Spectrometry Molecular Weight
(m/z = 180/182)

NMR Spectroscopy Atom Connectivity
(Proton & Carbon Skeleton)

Ethyl 2-bromopropionate
Structure Confirmed

Click to download full resolution via product page

Caption: Workflow of structural elucidation for Ethyl 2-bromopropionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 2-bromopropionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041157#spectroscopic-data-for-ethyl-2-
bromopropionate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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